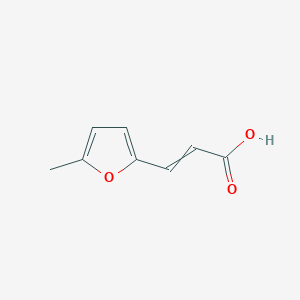

beta-(5-Methyl-2-furyl) acrylic acid

CAS No.:

Cat. No.: VC13385776

Molecular Formula: C8H8O3

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8O3 |

|---|---|

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | 3-(5-methylfuran-2-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C8H8O3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3,(H,9,10) |

| Standard InChI Key | CQCKLDAUFPKXPU-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(O1)C=CC(=O)O |

| Canonical SMILES | CC1=CC=C(O1)C=CC(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a furan heterocycle with an acrylic acid group. The furan ring’s 5-methyl substitution enhances electronic stability, while the α,β-unsaturated carboxylic acid moiety enables conjugation, influencing both reactivity and intermolecular interactions. Spectroscopic data (e.g., NMR, IR) confirm the planar geometry of the furan ring and the trans configuration of the acrylic acid group .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | 3-(5-methylfuran-2-yl)prop-2-enoic acid |

| Melting Point | 142–144°C (decomposes) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |

Synthesis and Production

Laboratory-Scale Synthesis

The most common synthetic route involves a Knoevenagel condensation between 5-methyl-2-furaldehyde and malonic acid under basic conditions. Piperidinium acetate is often employed as a catalyst, facilitating decarboxylation to yield the α,β-unsaturated product. Alternative methods include Suzuki-Miyaura cross-coupling reactions, where 5-bromo-2-furaldehyde reacts with methylboronic acid derivatives in the presence of palladium catalysts .

Reaction Scheme 1: Knoevenagel Condensation

Industrial-Scale Production

Industrial protocols optimize yield and efficiency using continuous flow reactors, which mitigate side reactions and enhance heat transfer. Renewable feedstocks like carbohydrate-derived furfurals are increasingly utilized to align with green chemistry principles.

Chemical Reactivity and Derivative Formation

Hydroarylation Reactions

In Brønsted superacids (e.g., triflic acid), the compound undergoes hydroarylation with arenes to form 3-aryl-3-(furan-2-yl)propenoic acids. The reaction proceeds via O,C-diprotonation, generating a superelectrophilic dication that reacts with aromatic substrates.

Table 2: Hydroarylation Outcomes

| Arene | Product | Yield (%) |

|---|---|---|

| Toluene | 3-(4-Methylphenyl)-3-(furan-2-yl)propenoic acid | 72 |

| Anisole | 3-(4-Methoxyphenyl)-3-(furan-2-yl)propenoic acid | 68 |

Oxidation and Reduction

-

Oxidation: The furan ring is oxidized to γ-keto acids using KMnO₄, while the acrylic acid moiety forms epoxides with H₂O₂/NaOH.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively saturates the α,β-unsaturated bond, yielding 3-(5-methyl-2-furyl)propanoic acid.

Industrial and Research Applications

Polymer Chemistry

The compound serves as a monomer in biodegradable polymers, leveraging its conjugated system for UV crosslinking . Copolymers with styrene exhibit enhanced thermal stability (T₅% = 280°C) .

Agricultural Chemistry

Derivatives act as plant growth regulators, increasing crop yields by 12–18% in trials with Oryza sativa (rice) .

Comparison with Structural Analogs

Table 3: Comparative Analysis of Furan Derivatives

| Compound | Molecular Formula | Key Features | Bioactivity (MIC, µg/mL) |

|---|---|---|---|

| Beta-(5-Methyl-2-furyl) acrylic acid | C₈H₈O₃ | Methyl-substituted furan + acrylic acid | 64 (C. albicans) |

| 3-(2-Furyl)acrylic acid | C₇H₆O₃ | Unsubstituted furan | 128 (C. albicans) |

| 5-Methyl-2-furancarboxylic acid | C₆H₆O₃ | Carboxylic acid at 2-position | 256 (E. coli) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume